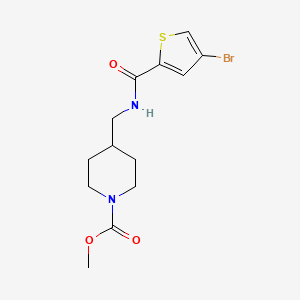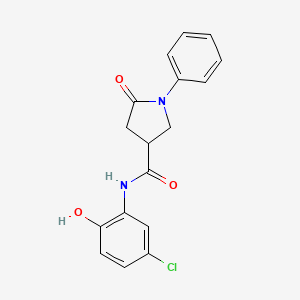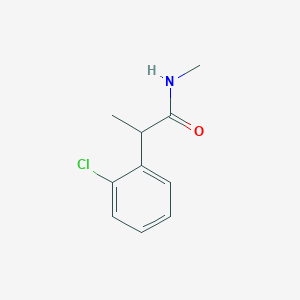![molecular formula C22H22N4 B2559054 N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890617-48-8](/img/structure/B2559054.png)
N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocyclic compounds . They are considered privileged scaffolds in medicinal chemistry due to their synthetic versatility and the wide range of biological activities they exhibit .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of 5-amino-1-phenyl-1H-pyrazole derivatives with various reagents . For instance, the reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide leads to cyclocondensation .
Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine core consists of a fused pyrazole and pyrimidine ring . This fused system is planar and rigid, making it a suitable scaffold for various structural modifications .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions. For example, the thiomethyl group of a derivative was oxidized using m-chloroperbenzoic acid in anhydrous CHCl3 at room temperature, and subsequently, the sulfone group of the derivative was displaced by 1-butanol in the presence of diethanolamine and dimethyl sulfoxide (DMSO) to afford the final compound .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The pyrazolopyrimidin scaffold of the compound is a versatile precursor for synthesizing a wide range of heterocyclic compounds. These structures are commonly found in pharmaceuticals, fungicides, and herbicides . The ability to introduce different substituents allows for the creation of diverse molecular entities with potential biological activities.
Pharmaceutical Drug Development
Due to the structural similarity to naturally occurring nucleotides, pyrazolopyrimidines can be used in the design of drugs targeting various diseases. They can act as analogs interfering with biological processes such as DNA replication, making them candidates for anticancer, antiviral, and antibacterial drugs .
Antimicrobial Agents
The pyrazolopyrimidin core can be modified to enhance its interaction with bacterial enzymes or proteins. This modification can lead to the development of new antimicrobial agents with potential activity against resistant strains of bacteria .
Mecanismo De Acción
Direcciones Futuras
Pyrazolo[1,5-a]pyrimidines have been the subject of extensive research due to their wide range of biological activities and their potential as therapeutic agents . Future research will likely continue to explore novel synthetic methodologies and the development of new pyrazolo[1,5-a]pyrimidine derivatives with improved drug-like properties .
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-14-10-11-19(12-15(14)2)25-21-16(3)17(4)24-22-20(13-23-26(21)22)18-8-6-5-7-9-18/h5-13,25H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUWLKASAVXKHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C(=NC3=C(C=NN32)C4=CC=CC=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[benzyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2558972.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2558973.png)
![2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2558974.png)
![7-(3,4-dimethylphenyl)-2-(4-ethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2558976.png)
![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2558978.png)
![4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2558979.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2558981.png)


![tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2558989.png)

![4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2558993.png)